Picolinic acid t-butylamide
Overview
Description
Picolinic acid t-butylamide is an organic compound with the molecular formula C11H16N2O It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolinic acid t-butylamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as Cu(OTf)2 have been employed to enhance the efficiency of the reaction under solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions: Picolinic acid t-butylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Picolinic acid t-butylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Picolinic acid t-butylamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain proteases or interact with ion channels, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
- N-tert-butyl-3-methylpyridine-2-carboxamide
- N-phenylpyridine-2-carboxamide
- 2,2-dimethyl-N-(2-pyridyl)propanamide
Comparison: Picolinic acid t-butylamide is unique due to its specific tert-butyl and pyridine-2-carboxamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
CAS No. |
71653-50-4 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-tert-butylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13) |
InChI Key |
IDSCGIREUASONG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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